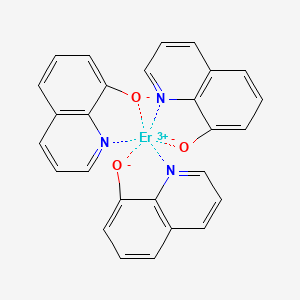
Erbium(3+);quinolin-8-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium(3+);quinolin-8-olate is a coordination compound consisting of the erbium ion (Er^3+) and quinolin-8-olate ligands. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. The erbium ion is a rare earth element, and quinolin-8-olate is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Erbium(3+);quinolin-8-olate typically involves the reaction of erbium salts with quinolin-8-ol in an appropriate solvent. One common method is to dissolve erbium chloride (ErCl3) in a solvent such as ethanol, followed by the addition of quinolin-8-ol. The reaction mixture is then heated under reflux conditions to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Erbium(3+);quinolin-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of the erbium ion, affecting the compound’s stability and reactivity.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olate ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand exchange can be facilitated by using solvents like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized erbium complexes, while reduction can yield reduced erbium species. Ligand substitution reactions produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Erbium(3+);quinolin-8-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in bioimaging and as a fluorescent probe due to its luminescent properties.
Medicine: Investigated for potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Erbium(3+);quinolin-8-olate involves the interaction of the erbium ion with its ligands, leading to unique photophysical properties. The compound can absorb and emit light at specific wavelengths, making it useful in various optical applications. The molecular targets and pathways involved include the coordination of the erbium ion with the nitrogen and oxygen atoms of the quinolin-8-olate ligands, resulting in a stable complex with desirable electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum (AlQ3): A widely used compound in OLEDs with similar luminescent properties.
Tris(8-hydroxyquinolinato)gallium (GaQ3): Another compound used in optoelectronic applications with comparable photophysical characteristics.
Uniqueness
Erbium(3+);quinolin-8-olate is unique due to the presence of the erbium ion, which imparts distinct optical properties, such as sharp emission lines in the near-infrared region. This makes it particularly valuable for applications requiring specific wavelength emissions, such as in telecommunications and advanced imaging techniques.
Propiedades
Fórmula molecular |
C27H18ErN3O3 |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
erbium(3+);quinolin-8-olate |
InChI |
InChI=1S/3C9H7NO.Er/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 |
Clave InChI |
DMZSOZOPQZEKNW-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


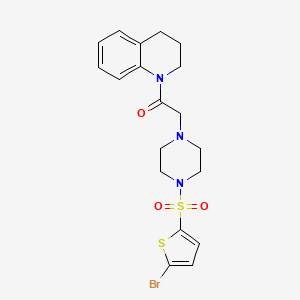
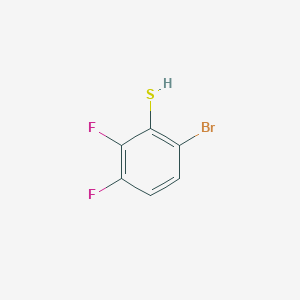
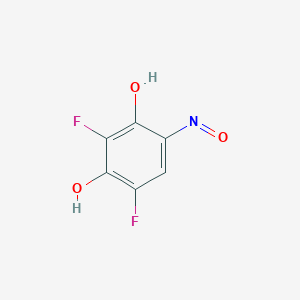
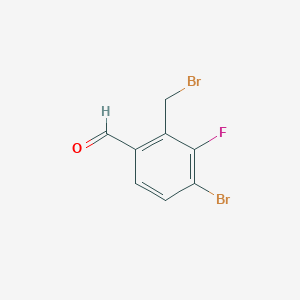
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
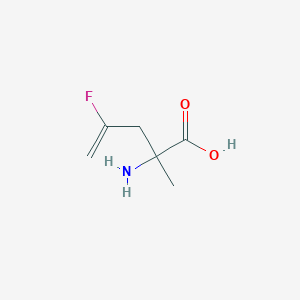

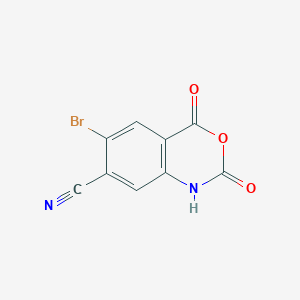
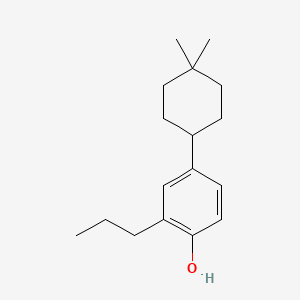
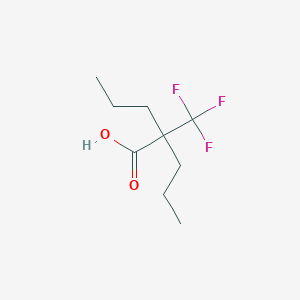
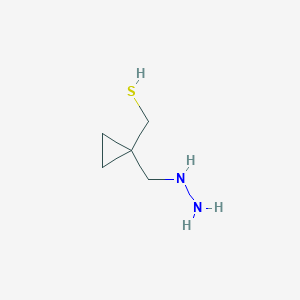
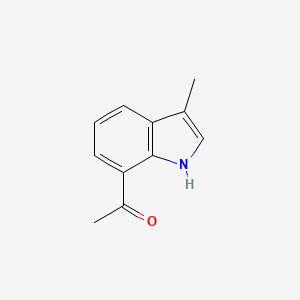
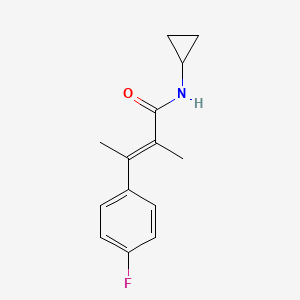
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
